molecular formula C11H23N2NaO5S B4946583 sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate

sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate

Cat. No.: B4946583
M. Wt: 318.37 g/mol
InChI Key: LRTOABKNTAYPMV-UHFFFAOYSA-M
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Description

Sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their biological activity and presence in various drug classes .

Preparation Methods

The synthesis of sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate involves multiple steps. One common synthetic route includes the reaction of 4-methylpiperidine with ethylene oxide to form 2-(4-methylpiperidin-1-yl)ethanol. This intermediate is then reacted with 3-chloropropane-1,2-diol to yield 2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propan-1-ol. Finally, the sulfamation of this compound with sulfamic acid in the presence of sodium hydroxide produces the target compound.

Chemical Reactions Analysis

Sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: It serves as a building block for designing biologically active molecules.

    Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is explored for potential therapeutic uses.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to various biological effects, such as analgesic, anti-inflammatory, or neuroprotective actions .

Properties

IUPAC Name

sodium;N-[2-hydroxy-3-[2-(4-methylpiperidin-1-yl)ethoxy]propyl]sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O5S.Na/c1-10-2-4-13(5-3-10)6-7-18-9-11(14)8-12-19(15,16)17;/h10-12,14H,2-9H2,1H3,(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTOABKNTAYPMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCC(CNS(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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